Bunitrolol Hydrochloride

Description

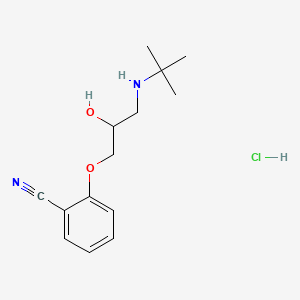

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPWESHPIMRNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945768 | |

| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29876-08-2, 23093-74-5 | |

| Record name | Bunitrolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stresson | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUNITROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42VUS2X73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bunitrolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Beta-Adrenergic Blockade

Bunitrolol exerts its primary pharmacological effect by competitively antagonizing beta-adrenergic receptors (β-ARs).[1] These receptors, integral to the sympathetic nervous system, are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine (B1671497) and norepinephrine. There are two predominant subtypes of beta-receptors in the cardiovascular system: β1 and β2.

-

β1-Adrenergic Receptors: Primarily located in the heart, these receptors regulate heart rate (chronotropy), contractility (inotropy), and conduction velocity.

-

β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles and blood vessels, their stimulation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.

By binding to these receptors, Bunitrolol prevents the binding of endogenous catecholamines, thereby inhibiting their downstream effects. This blockade of β1-receptors in the heart leads to a decrease in heart rate and myocardial contractility, which are key to its therapeutic effects in conditions like hypertension and angina pectoris.[2]

Downstream Signaling Pathway: Inhibition of the Adenylyl Cyclase Cascade

The activation of beta-adrenergic receptors by agonists initiates a signaling cascade mediated by the stimulatory G-protein (Gs). This process culminates in the activation of the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cAMP, a crucial second messenger, then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the characteristic physiological responses of beta-adrenergic stimulation.

Bunitrolol, by blocking the initial receptor activation, effectively inhibits this entire downstream cascade. The resultant decrease in intracellular cAMP levels is the molecular basis for its negative chronotropic and inotropic effects on the heart.

Figure 1: Bunitrolol's inhibition of the beta-adrenergic signaling pathway.

Secondary Mechanisms of Action

Beyond its primary beta-blocking activity, Bunitrolol exhibits two other notable pharmacological properties:

Alpha-1 Adrenergic Receptor Antagonism

Bunitrolol possesses weak alpha-1 adrenergic receptor blocking activity.[1] Alpha-1 receptors are predominantly located on vascular smooth muscle, and their stimulation by catecholamines leads to vasoconstriction. By weakly antagonizing these receptors, Bunitrolol can contribute to a reduction in peripheral vascular resistance, which may augment its antihypertensive effect.

Intrinsic Sympathomimetic Activity (ISA)

Bunitrolol is also characterized by its intrinsic sympathomimetic activity (ISA). This means that while it acts as an antagonist in the presence of high catecholamine levels, it can exert a low level of agonist activity at the beta-receptor in their absence. The clinical significance of ISA is a subject of ongoing research, but it is thought to potentially mitigate some of the adverse effects of beta-blockade, such as bradycardia and bronchoconstriction, by maintaining a basal level of receptor stimulation.

Quantitative Data and Experimental Protocols

Representative Quantitative Data (Propranolol)

| Parameter | Receptor/Enzyme | Value |

| Ki (nM) | β1-Adrenergic Receptor | 1.6 |

| Ki (nM) | β2-Adrenergic Receptor | 0.8 |

| IC50 (µM) | Isoproterenol-stimulated Adenylyl Cyclase | 0.02 |

Note: These values are representative and can vary depending on the specific experimental conditions and tissue/cell types used.

Detailed Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., Bunitrolol) for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing a high density of β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells stably transfected with the respective receptor).

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

Non-labeled competitor (test compound, e.g., Bunitrolol hydrochloride).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold incubation buffer).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and varying concentrations of the unlabeled competitor (Bunitrolol).

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Bunitrolol's Intrinsic Sympathomimetic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunitrolol (B1668052) is a non-selective β-adrenergic receptor antagonist that possesses intrinsic sympathomimetic activity (ISA). This property, also known as partial agonist activity, distinguishes it from many other β-blockers and has significant implications for its pharmacological profile and clinical use. This technical guide provides an in-depth exploration of the core principles of bunitrolol's ISA, including its mechanism of action at the molecular level, its effects on second messenger systems, and its physiological consequences. Detailed experimental protocols for assessing ISA are provided, along with a summary of available quantitative data to facilitate comparative analysis.

Introduction to Intrinsic Sympathomimetic Activity (ISA)

Beta-blockers are a class of drugs that competitively inhibit the effects of catecholamines at β-adrenergic receptors.[1] While all β-blockers share this antagonist property, some also exhibit partial agonist activity, meaning they can weakly stimulate the receptor in the absence of a full agonist.[1][2] This dual action is termed intrinsic sympathomimetic activity (ISA).[1] The clinical relevance of ISA lies in its potential to mitigate some of the adverse effects associated with β-blockade, such as bradycardia and bronchoconstriction, by maintaining a low level of receptor stimulation.[3] Bunitrolol is a notable example of a β-blocker with ISA.[4]

Molecular Mechanism of Bunitrolol's ISA

The intrinsic sympathomimetic activity of bunitrolol arises from its interaction with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding, a full agonist like isoproterenol (B85558) induces a conformational change in the receptor that leads to robust activation of the associated Gs protein and subsequent stimulation of adenylyl cyclase.[5] In contrast, a partial agonist like bunitrolol induces a less pronounced conformational change, resulting in a submaximal activation of the downstream signaling cascade.[6]

β-Adrenergic Receptor Signaling Pathway

The binding of an agonist to a β-adrenergic receptor initiates a signaling cascade that ultimately leads to a physiological response. The key steps are outlined in the diagram below.

Quantitative Assessment of Bunitrolol's ISA

The intrinsic sympathomimetic activity of a β-blocker can be quantified by measuring its binding affinity to β-adrenergic receptors and its efficacy in stimulating second messenger production, such as cyclic AMP (cAMP), relative to a full agonist.

Receptor Binding Affinity

| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β1/β2 Selectivity Ratio | Reference |

| Bunitrolol | Data not available | Data not available | Data not available | |

| Propranolol (B1214883) | 1.1 | 0.8 | 1.38 | [7] |

| Pindolol | 1.8 | 1.1 | 1.64 | [7] |

| Acebutolol | 300 | 4000 | 0.075 | [1] |

Adenylyl Cyclase Activation

The efficacy of a partial agonist is often expressed as the maximal response (Emax) it can produce relative to a full agonist, such as isoproterenol.

| Compound | Emax (% of Isoproterenol response) | Assay System | Reference |

| Bunitrolol | Data not available | ||

| Acebutolol | 17 ± 8% | Isolated rat atrium | [1] |

| Pindolol | ~50% (qualitative) | Myocardial infarction patients | [8] |

Hemodynamic Effects of Bunitrolol

The ISA of bunitrolol translates into distinct hemodynamic effects compared to β-blockers lacking this property. At rest, the partial agonist activity can lead to a smaller decrease in heart rate and cardiac output.

| Parameter | Condition | Bunitrolol Effect | Reference |

| Heart Rate | Rest | Dose-dependent decrease; ISA apparent at higher doses | [4] |

| Blood Pressure | Hypertension | Reduction in systolic and diastolic pressure | [9] |

| Cardiac Output | Rest | Maintained or slightly decreased | [3] |

Experimental Protocols

Radioligand Binding Assay for β-Adrenoceptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of bunitrolol for β1- and β2-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist.

Objective: To determine the Ki of bunitrolol for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing either β1- or β2-adrenergic receptors

-

Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist)

-

Non-selective antagonist: Propranolol (for determining non-specific binding)

-

Test compound: Bunitrolol

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of bunitrolol.

-

In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of [³H]-CGP 12177, and varying concentrations of bunitrolol or propranolol (for non-specific binding).

-

Incubate the plate at 37°C for 60 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the bunitrolol concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of bunitrolol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of bunitrolol on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A match between binding to beta-adrenoceptors and stimulation of adenylyl cyclase parameters of (-)isoproterenol and salbutamol on rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structural basis for agonist and partial agonist action on a β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Is the intrinsic sympathomimetic activity (ISA) of beta-blocking compounds relevant in acute myocardial infarction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of beta blockade and intrinsic sympathomimetic activity on hemodynamics, inotropy and respiration at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Stereochemical Landscape of Bunitrolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunitrolol is a non-selective β-adrenergic receptor antagonist characterized by a chiral center, leading to stereoisomers with distinct pharmacological profiles. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and mechanism of action of Bunitrolol. Particular emphasis is placed on the stereoselective interactions with β-adrenergic receptors and the downstream signaling pathways. This document synthesizes critical data into structured tables and provides detailed experimental protocols for the synthesis and chiral resolution of Bunitrolol, aiming to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Chemical Structure and Physicochemical Properties

Bunitrolol, with the IUPAC name 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile, is a member of the aryloxypropanolamine class of β-blockers.[1][2] Its chemical structure consists of a cyanophenoxy group linked to a propanolamine (B44665) side chain, which contains a secondary alcohol and a bulky tert-butylamino group. The presence of a stereocenter at the C2 position of the propanolamine chain gives rise to two enantiomers: (S)-Bunitrolol and (R)-Bunitrolol.[3][4]

Table 1: Chemical and Physicochemical Properties of Bunitrolol

| Property | Value | Reference |

| IUPAC Name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile | [1][2] |

| Chemical Formula | C₁₄H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 248.32 g/mol | [2] |

| CAS Number (Racemate) | 34915-68-9 | [1][2] |

| CAS Number ((S)-enantiomer) | 59995-59-4 | |

| CAS Number ((R)-enantiomer) | 22972-95-8 | [4] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Stereochemistry and Pharmacological Activity

Table 2: Stereoselectivity of Related β-Blockers

| Compound | Enantiomer | Receptor | Affinity (Ki or -logED50) | Fold Difference (S vs. R) | Reference |

| Metoprolol | (S) | β1 | 7.73 (-log Ki) | ~500 | |

| (R) | β1 | 5.00 (-log Ki) | |||

| Timolol | (S) | β-receptors | - | ~54 | |

| (R) | β-receptors | - |

Experimental Protocols

Racemic Synthesis of Bunitrolol

The synthesis of racemic Bunitrolol can be achieved through a two-step process involving the formation of an epoxide intermediate followed by its reaction with tert-butylamine (B42293).[1]

Step 1: Synthesis of 2-(2,3-epoxypropoxy)benzonitrile

-

To a stirred solution of 2-cyanophenol (1 equivalent) in a suitable solvent such as acetone (B3395972) or methanol (B129727), add potassium carbonate (1.5 equivalents).

-

Add epichlorohydrin (B41342) (1.2 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 2-(2,3-epoxypropoxy)benzonitrile.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of (±)-Bunitrolol

-

Dissolve the purified 2-(2,3-epoxypropoxy)benzonitrile (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add tert-butylamine (3-5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or gentle reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, remove the excess tert-butylamine and solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield racemic Bunitrolol.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Chemoenzymatic Resolution of Bunitrolol Enantiomers

The enantiomers of Bunitrolol can be resolved using a chemoenzymatic approach, which takes advantage of the stereoselectivity of lipases.

Protocol: Lipase-catalyzed Kinetic Resolution

-

Preparation of Racemic Precursor: Synthesize the racemic chlorohydrin intermediate, 1-chloro-3-(2-cyanophenoxy)propan-2-ol, by reacting 2-(2,3-epoxypropoxy)benzonitrile with hydrochloric acid.

-

Enzymatic Acetylation:

-

Dissolve the racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol in an organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether).

-

Add an acyl donor, such as vinyl acetate.

-

Add a lipase (B570770) preparation (e.g., Candida antarctica lipase B - CALB).

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both enantiomers.

-

-

Separation:

-

After the desired conversion is reached, separate the unreacted (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol from the (S)-acetate by column chromatography.

-

-

Synthesis of (S)-Bunitrolol:

-

React the purified (R)-1-chloro-3-(2-cyanophenoxy)propan-2-ol with tert-butylamine as described in the racemic synthesis (Step 2) to yield (S)-Bunitrolol.

-

-

Synthesis of (R)-Bunitrolol:

-

Hydrolyze the separated (S)-acetate to obtain (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol.

-

React the (S)-chlorohydrin with tert-butylamine to yield (R)-Bunitrolol.

-

-

Purification and Characterization: Purify and characterize the individual enantiomers as described for the racemic product.

Mechanism of Action and Signaling Pathway

Bunitrolol exerts its pharmacological effects by competitively blocking the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating cardiovascular function.

Beta-Adrenergic Receptor Signaling Cascade

Upon agonist binding, β-adrenergic receptors undergo a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased heart rate, contractility, and conduction velocity. Bunitrolol, as an antagonist, prevents this cascade from being initiated.

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of Bunitrolol.

Experimental Workflow for Synthesis and Resolution

The overall workflow for the synthesis and resolution of Bunitrolol enantiomers involves a series of chemical and enzymatic steps, followed by purification and analysis.

Caption: Experimental workflow for the synthesis and chemoenzymatic resolution of Bunitrolol.

Conclusion

Bunitrolol serves as a classic example of a stereoselective β-adrenergic antagonist. Its chemical structure is amenable to both racemic and enantioselective synthesis, with chemoenzymatic methods offering an efficient route to the pharmacologically active (S)-enantiomer. Understanding the stereochemical aspects of its interaction with β-adrenergic receptors and the subsequent signaling pathways is crucial for the rational design and development of new cardiovascular drugs. This guide provides a foundational resource for researchers engaged in the study of Bunitrolol and related compounds. Further research to quantify the binding affinities of the individual enantiomers and to explore their differential metabolic profiles would provide a more complete understanding of this important pharmaceutical agent.

References

Bunitrolol Hydrochloride: A Comprehensive Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunitrolol hydrochloride is a non-selective beta-adrenergic antagonist with additional weak alpha-1-adrenergic blocking activity. This document provides an in-depth technical guide to the receptor binding profile of this compound, compiling available quantitative data, detailing experimental methodologies for receptor binding assays, and illustrating the associated signaling pathways. The information presented is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Quantitative Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been characterized through radioligand binding assays. The following table summarizes the available quantitative data, including inhibition constants (Ki) and pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype | Ligand | Value | Units | Reference |

| Adrenergic Receptors | ||||

| β1-adrenergic | Bunitrolol | 12.02 | nM (Ki) | [1] |

| β-adrenergic (general) | Bunitrolol | High Affinity | - | [2] |

| α1-adrenergic | Bunitrolol | Weak Activity | - | [2] |

| Serotonergic Receptors | ||||

| 5-HT1 | Bunitrolol | - | - | [3] |

| 5-HT2 | Bunitrolol | - | - | [4] |

Note: While the weak α1-blocking activity and interactions with serotonergic receptors are documented, specific quantitative Ki or pA2 values from the primary literature were not available in the sources reviewed.

Experimental Protocols

The following protocols describe standard methodologies for determining the receptor binding affinity of compounds like this compound. These are generalized procedures based on common practices in the field.[2][5][6][7][8]

Radioligand Competition Binding Assay for β-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[2][5][6][7][8]

Materials:

-

Receptor Source: Membranes prepared from tissues or cells expressing β1- and β2-adrenergic receptors (e.g., turkey erythrocytes for β1, rat erythrocytes for β2, or recombinant cell lines).[2]

-

Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenergic antagonist.[2]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent β-adrenergic antagonist (e.g., propranolol).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.[2]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the receptor membranes, a fixed concentration of [3H]DHA (typically at or below its Kd value), and varying concentrations of this compound.

-

Total and Non-specific Binding:

-

For total binding , incubate membranes with [3H]DHA only.

-

For non-specific binding , incubate membranes with [3H]DHA and a high concentration of propranolol.

-

-

Incubation: Incubate the reaction mixtures at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]

-

Filtration: Rapidly filter the incubation mixtures through the glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[2]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of Bunitrolol that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Schild Analysis for Determining pA2 Values

This functional assay determines the potency of an antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Materials:

-

Isolated Tissue Preparation: An isolated organ or tissue that responds to adrenergic agonists (e.g., guinea pig atria for β1, guinea pig trachea for β2).

-

Agonist: A β-adrenergic agonist (e.g., isoproterenol).

-

Antagonist: this compound.

-

Organ Bath System: With physiological salt solution, temperature control, and aeration.

-

Transducer and Recording System: To measure tissue response (e.g., contraction or relaxation).

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath containing physiological salt solution and allow it to equilibrate.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to establish a baseline.

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time.

-

Agonist Response in Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of Bunitrolol.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of Bunitrolol.

-

Data Analysis: Calculate the dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist). Create a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.

Signaling Pathways

This compound exerts its pharmacological effects by blocking the signaling pathways initiated by the binding of endogenous catecholamines (e.g., epinephrine (B1671497) and norepinephrine) to β-adrenergic and α1-adrenergic receptors.

β-Adrenergic Receptor Signaling Pathway (Antagonized by Bunitrolol)

References

- 1. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta adrenergic antagonists inhibit serotonin uptake by pulmonary vascular cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of antiepileptic and antimyoclonic drugs on serotonin receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. revvity.com [revvity.com]

Pharmacological Properties of Bunitrolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunitrolol (B1668052) is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and additional alpha-1 adrenoceptor blocking properties. This guide provides a comprehensive overview of the pharmacological properties of Bunitrolol, summarizing its receptor binding affinity, selectivity, and pharmacokinetic and pharmacodynamic profiles. Detailed methodologies for key experiments are outlined where available, and signaling pathways are illustrated to provide a deeper understanding of its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis.

Receptor Binding Affinity and Selectivity

Table 1: Receptor Binding Affinity of Bunitrolol

| Receptor Subtype | Ligand | Species | Tissue | Ki (nM) |

| Beta-1 Adrenergic Receptor | Bunitrolol | Rat | Brain | 12.02 |

Experimental Protocol: Radioligand Binding Assay

A standard experimental approach to determine the binding affinity (Ki) of a compound like Bunitrolol for adrenergic receptors involves a competitive radioligand binding assay. A detailed, generalized protocol is described below, as the specific protocol for the cited Bunitrolol study is not available.

Objective: To determine the equilibrium dissociation constant (Ki) of Bunitrolol for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes prepared from tissues or cell lines expressing the target beta-adrenergic receptor subtype (e.g., rat brain homogenate, CHO cells transfected with human β1 or β2 receptors).

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-CGP 12177, [125I]-Iodocyanopindolol).

-

Unlabeled Bunitrolol at various concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer with MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter or a gamma counter.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

-

Assay Setup: A series of tubes are prepared containing a fixed concentration of the radiolabeled ligand, the membrane preparation, and varying concentrations of unlabeled Bunitrolol. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation or gamma counter.

-

Data Analysis: The concentration of Bunitrolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacodynamics

Beta-Adrenergic Antagonism and Intrinsic Sympathomimetic Activity (ISA)

Bunitrolol is classified as a non-selective beta-blocker, meaning it antagonizes the effects of catecholamines at both β1 and β2-adrenergic receptors. A key characteristic of Bunitrolol is its intrinsic sympathomimetic activity (ISA) , also referred to as partial agonist activity.[1][2][3] This means that Bunitrolol can weakly stimulate beta-adrenergic receptors in the absence of a full agonist. This property can result in a less pronounced decrease in resting heart rate and cardiac output compared to beta-blockers without ISA.[4]

Experimental Protocol: Assessment of Intrinsic Sympathomimetic Activity (ISA) in vivo (Generalized)

A common experimental model to assess ISA is the pithed rat model, where the influence of the central nervous system on the heart is removed.

Objective: To determine if Bunitrolol possesses intrinsic sympathomimetic activity by measuring its effect on heart rate in a sympatho-inhibited state.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic agent (e.g., pentobarbital).

-

Pithing rod.

-

Apparatus for artificial respiration.

-

System for continuous monitoring of heart rate and blood pressure.

-

Bunitrolol and a full agonist (e.g., isoproterenol) for positive control.

-

A beta-blocker without ISA (e.g., propranolol) for negative control.

Procedure:

-

Animal Preparation: Rats are anesthetized, and a pithing rod is inserted through the orbit and spinal canal to destroy the central nervous system, eliminating central sympathetic outflow. The animals are then artificially ventilated.

-

Instrumentation: A catheter is inserted into a carotid artery for blood pressure monitoring and into a jugular vein for drug administration. Heart rate is derived from the blood pressure signal.

-

Drug Administration: After a stabilization period, baseline heart rate and blood pressure are recorded. Bunitrolol is administered intravenously at increasing doses.

-

Data Collection: Changes in heart rate are continuously recorded. An increase in heart rate following the administration of Bunitrolol in this model indicates intrinsic sympathomimetic activity.

-

Controls: The effects of a full agonist (isoproterenol) and a beta-blocker without ISA (propranolol) are also tested for comparison.

Hemodynamic Effects

Clinical studies have demonstrated the hemodynamic effects of Bunitrolol in humans.

Table 2: Hemodynamic Effects of Bunitrolol in Humans

| Parameter | Condition | Dosage | Change | Reference |

| Resting Heart Rate | Rest | 0.05 mg/kg IV | ↓ 12% | [5] |

| Exercise Heart Rate | Hand Grip Exercise | 0.05 mg/kg IV | ↓ 4% | [5] |

| Resting Left Ventricular End Diastolic Pressure | Rest | 0.05 mg/kg IV | ↑ 2.2 mmHg | [5] |

| Cardiac Output | Rest | 0.05 mg/kg IV | Slight Increase | [5] |

| Stroke Volume | Rest & Exercise | 0.05 mg/kg IV | Considerable Increase | [5] |

| Resting Heart Rate | Rest | 30-240 mg/day (chronic) | ↓ 8% | [2] |

| Maximal Exercise Heart Rate | Graded Exercise | 30-240 mg/day (chronic) | ↓ 25% | [2] |

| Maximal Exercise Stroke Index | Graded Exercise | 30-240 mg/day (chronic) | ↑ 34% | [2] |

| Mean Brachial Artery Pressure | Maximal Exercise | 30-240 mg/day (chronic) | ↓ 12% | [2] |

| LV Systolic Pressure | Ischemic Heart Disease | Not specified | ↓ 5% | [6] |

| LV End-Diastolic Pressure | Ischemic Heart Disease | Not specified | ↓ 17% | [6] |

Alpha-1 Adrenoceptor Blockade and Vasodilator Action

Bunitrolol also possesses alpha-1 adrenoceptor blocking activity, which contributes to its vasodilator effect.[7] This action leads to a reduction in peripheral vascular resistance.

Experimental Evidence for Alpha-1 Blockade:

In studies on anesthetized dogs, intra-arterial administration of Bunitrolol caused a more significant increase in blood flow in the femoral artery (rich in alpha-adrenoceptors) compared to the coronary artery.[7] Furthermore, intravenous Bunitrolol was more effective at suppressing vasoconstrictor responses to sympathetic nerve stimulation than to exogenous norepinephrine, an effect similar to the selective alpha-1 blocker prazosin.[7]

Signaling Pathways

Beta-Adrenergic Receptor Signaling

The primary mechanism of action of Bunitrolol as a beta-blocker involves the antagonism of the canonical beta-adrenergic signaling pathway. Beta-1 and beta-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine (B1671497) and norepinephrine, activate the stimulatory G-protein, Gs.[1][8][9][10][11] This, in turn, activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[1][8][9][10][11] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate, contractility, and relaxation of smooth muscle. Bunitrolol competitively blocks the binding of catecholamines to the receptor, thereby inhibiting this signaling cascade. Due to its intrinsic sympathomimetic activity, Bunitrolol can also partially activate this pathway.

Caption: Beta-adrenergic receptor signaling pathway.

Alpha-1 Adrenergic Receptor Signaling

The vasodilator effect of Bunitrolol is partly mediated by its blockade of alpha-1 adrenergic receptors. These receptors are also GPCRs, but they couple to the Gq protein. Activation of the Gq pathway leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction. By blocking this receptor, Bunitrolol prevents this signaling cascade, resulting in vasodilation.

Caption: Alpha-1 adrenergic receptor signaling pathway.

Pharmacokinetics

Detailed pharmacokinetic parameters for Bunitrolol in humans are not extensively documented in readily available literature. The following table provides a general overview of the pharmacokinetic properties of beta-blockers, which can serve as a contextual reference.

Table 3: General Pharmacokinetic Properties of Beta-Blockers

| Parameter | Description | General Range for Beta-Blockers |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Varies widely (e.g., ~30% for propranolol (B1214883) to ~90% for bisoprolol).[12] |

| Protein Binding | The extent to which a drug binds to plasma proteins. | Varies from low (e.g., ~30% for bisoprolol) to high (e.g., >90% for propranolol).[12] |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Generally large, indicating distribution into tissues. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Dependent on hepatic metabolism and/or renal excretion. |

| Elimination Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | Varies from short (e.g., 3-4 hours for propranolol) to long (e.g., 9-12 hours for atenolol). |

Conclusion

Bunitrolol is a non-selective beta-adrenergic antagonist characterized by its intrinsic sympathomimetic activity and additional alpha-1 adrenoceptor blocking properties. These pharmacological features result in a unique hemodynamic profile, including a reduction in heart rate and blood pressure, with a less pronounced negative impact on cardiac output at rest compared to beta-blockers lacking ISA. Its vasodilator action, mediated by alpha-1 blockade, contributes to its antihypertensive effects. While some quantitative data on its receptor affinity and in vivo effects are available, a comprehensive pharmacokinetic profile and detailed experimental protocols from seminal studies are not widely accessible. Further research to fully characterize the beta-2 receptor affinity and detailed pharmacokinetic parameters of Bunitrolol would provide a more complete understanding of its pharmacological profile for drug development and research applications.

References

- 1. The signal transduction between beta-receptors and adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haemodynamic response to graded exercise during chronic beta-adrenergic blockade with bunitrolol, an agent with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and bunitrolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Haemodynamic observations with KO. 1366 (bunitrolol), a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hemodynamic effect of bunitrolol on patients with ischemic heart disease. Comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism underlying the vasodilator action of bunitrolol: contribution of alpha 1-adrenoceptor blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-adrenergic receptor-G protein-adenylyl cyclase signal transduction in the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Bunitrolol's Selectivity Profile for Beta-1 versus Beta-2 Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro selectivity of Bunitrolol for beta-1 (β1) and beta-2 (β2) adrenergic receptors. Bunitrolol, a beta-adrenergic antagonist, has been a subject of pharmacological interest to understand its therapeutic actions and potential side effects. This document compiles and presents quantitative binding data, detailed experimental methodologies, and relevant signaling pathways to offer a thorough understanding of its receptor interaction profile.

Quantitative Analysis of Bunitrolol's Binding Affinity

The selectivity of Bunitrolol for β1 and β2 adrenoceptors is determined by its binding affinity for each receptor subtype. This is typically quantified using equilibrium dissociation constants (Ki) derived from radioligand binding assays. A lower Ki value indicates a higher binding affinity. The selectivity is expressed as the ratio of Ki values (Ki β2 / Ki β1). A ratio significantly greater than 1 indicates β1-selectivity, while a ratio less than 1 suggests β2-selectivity.

A key study by Tsuchihashi et al. (1989) assessed the binding of Bunitrolol to β1 and β2-adrenoceptors in various rat tissues. The findings from this research are summarized below.

Table 1: Bunitrolol Binding Affinity for β1 and β2-Adrenoceptors

| Tissue Source (Rat) | Receptor Subtype | Radioligand | Ki (nM) - Bunitrolol | Selectivity (Ki β2 / Ki β1) | Reference |

| Heart | β1 | ¹²⁵I-ICYP | Value not available in abstract | Value not available in abstract | Tsuchihashi et al., 1989 |

| Lung | β2 | ¹²⁵I-ICYP | Value not available in abstract | Value not available in abstract | Tsuchihashi et al., 1989 |

| Brain | Mixed β1/β2 | ¹²⁵I-ICYP / ³H-CGP12177 | Value not available in abstract | Value not available in abstract | Tsuchihashi et al., 1989 |

Note: The precise Ki and selectivity values from the Tsuchihashi et al. (1989) study require access to the full-text article. The table structure is provided for when these values are obtained.

Experimental Protocols for Determining Bunitrolol Selectivity

The determination of Bunitrolol's binding affinity and selectivity for β-adrenoceptor subtypes involves specific and rigorous experimental procedures. The primary method employed is the radioligand displacement assay.

Radioligand Displacement Assay

This in vitro technique measures the affinity of a test compound (Bunitrolol) for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind with high affinity and specificity to that receptor.

Experimental Workflow for Radioligand Displacement Assay

Caption: Workflow of a radioligand displacement assay.

Detailed Methodological Steps:

-

Tissue Preparation:

-

Tissues rich in the target receptors are selected (e.g., rat heart for β1, rat lung for β2).

-

The tissues are homogenized in a suitable buffer to release the cell membranes.

-

The homogenate is subjected to differential centrifugation to isolate a membrane fraction containing the adrenoceptors.

-

-

Radioligand Binding Assay:

-

A constant concentration of a radioligand with high affinity for β-adrenoceptors (e.g., ¹²⁵I-iodocyanopindolol or ³H-CGP12177) is incubated with the prepared membranes.

-

Increasing concentrations of unlabeled Bunitrolol are added to compete with the radioligand for binding to the receptors.

-

The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed to remove any unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a gamma or beta counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of Bunitrolol.

-

This generates a sigmoidal competition curve from which the IC50 value (the concentration of Bunitrolol that inhibits 50% of the specific radioligand binding) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Signaling Pathways of Beta-Adrenoceptors

Bunitrolol, as a beta-blocker, antagonizes the downstream signaling cascades initiated by the activation of β1 and β2-adrenoceptors by endogenous catecholamines like epinephrine (B1671497) and norepinephrine. Understanding these pathways is crucial for comprehending the pharmacological effects of Bunitrolol.

Canonical Beta-Adrenergic Receptor Signaling Pathway

The Enigmatic Alpha-1 Adrenergic Blockade of Bunitrolol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunitrolol, a non-selective beta-adrenergic receptor antagonist, has long been recognized for its therapeutic effects in cardiovascular medicine. However, a lesser-known yet significant characteristic of this compound is its weak alpha-1 adrenergic blocking activity. This property contributes to its overall pharmacological profile, particularly its vasodilatory effects. This technical guide provides a comprehensive overview of the current understanding of Bunitrolol's interaction with alpha-1 adrenergic receptors, synthesizing available data, outlining relevant experimental methodologies, and visualizing the pertinent signaling pathways. While direct quantitative data on Bunitrolol's alpha-1 adrenergic affinity remains elusive in publicly available literature, this guide will focus on the qualitative evidence and the experimental frameworks used to assess such activity.

I. Quantitative Data on Alpha-1 Adrenergic Blocking Activity

Despite extensive investigation, specific quantitative data for Bunitrolol's binding affinity (Kᵢ) or functional antagonism (pA₂) at alpha-1 adrenergic receptors are not readily found in published scientific literature. The primary evidence for this activity comes from comparative in vivo studies.

Table 1: Summary of Qualitative Alpha-1 Adrenergic Blocking Activity of Bunitrolol

| Parameter | Observation | Species/Model | Reference |

| Vasodilator Effect | Increased blood flow in the femoral arterial bed (rich in alpha-adrenoceptors). | Anesthetized Dogs | [1] |

| Antagonism of Alpha-1 Agonists | Suppressed vasoconstrictor responses to saphenous nerve stimulation and intraarterial norepinephrine. | Anesthetized Dogs | [1] |

| Comparative Antagonism | Effects were similar to the alpha-1 selective antagonist, prazosin, and dissimilar to the alpha-2 selective antagonist, yohimbine. | Anesthetized Dogs | [1] |

| Systemic Blood Pressure | Suppressed increases in mean systemic arterial pressure in response to the alpha-1 agonist, methoxamine. | Anesthetized Dogs | [1] |

II. Experimental Protocols

The characterization of a compound's alpha-1 adrenergic blocking activity typically involves a combination of in vitro and in vivo experimental protocols. While specific protocols for Bunitrolol are not detailed in the available literature, the following represent standard methodologies employed in the field.

A. Radioligand Binding Assay (In Vitro)

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of Bunitrolol for alpha-1 adrenergic receptors.

Principle: This competitive binding assay measures the ability of Bunitrolol to displace a radiolabeled ligand (e.g., [³H]-prazosin), which is known to bind with high affinity and selectivity to alpha-1 adrenergic receptors.

Materials:

-

Biological Material: Membranes prepared from cells or tissues expressing alpha-1 adrenergic receptors (e.g., rat cerebral cortex, CHO cells transfected with human alpha-1 adrenoceptor subtypes).

-

Radioligand: [³H]-prazosin.

-

Test Compound: Bunitrolol hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-1 antagonist (e.g., phentolamine).

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Incubation: Incubate the membranes with a fixed concentration of [³H]-prazosin and varying concentrations of Bunitrolol in the assay buffer.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of Bunitrolol that inhibits 50% of the specific binding of [³H]-prazosin). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

B. Functional Antagonism Assay (In Vitro)

This assay assesses the ability of a compound to inhibit the physiological response induced by an agonist.

Objective: To determine the pA₂ value of Bunitrolol, a measure of its functional antagonist potency at alpha-1 adrenergic receptors.

Principle: The assay measures the ability of Bunitrolol to antagonize the contractile response of an isolated tissue (e.g., rat aorta) to an alpha-1 adrenergic agonist (e.g., phenylephrine). The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Materials:

-

Tissue Preparation: Isolated rat thoracic aorta rings.

-

Agonist: Phenylephrine (B352888) hydrochloride.

-

Antagonist: this compound.

-

Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Force Transducer and Recording System: To measure isometric tension.

Procedure:

-

Tissue Mounting: Mount the aortic rings in the organ baths under optimal resting tension.

-

Equilibration: Allow the tissues to equilibrate for a specified period.

-

Control Agonist Response: Generate a cumulative concentration-response curve for phenylephrine.

-

Antagonist Incubation: Wash the tissues and incubate with a known concentration of Bunitrolol for a predetermined time.

-

Agonist Response in Presence of Antagonist: Re-generate the phenylephrine concentration-response curve in the presence of Bunitrolol.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of Bunitrolol.

-

Data Analysis: Perform a Schild regression analysis by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Bunitrolol. The x-intercept of the regression line provides the pA₂ value.

C. In Vivo Hemodynamic Studies

These studies evaluate the effect of the compound on physiological parameters in a living organism.

Objective: To assess the in vivo alpha-1 adrenergic blocking activity of Bunitrolol by measuring its effect on blood pressure and its antagonism of an alpha-1 agonist-induced pressor response.

Principle: In an anesthetized animal model, the administration of Bunitrolol is expected to cause vasodilation and a decrease in blood pressure. Its alpha-1 blocking activity can be further confirmed by its ability to attenuate the hypertensive effect of a selective alpha-1 adrenergic agonist.

Materials:

-

Animal Model: Anesthetized dogs.

-

Agonist: Methoxamine or phenylephrine.

-

Test Compound: Bunitrolol.

-

Instrumentation: System for monitoring arterial blood pressure (e.g., arterial catheter connected to a pressure transducer), infusion pumps.

Procedure:

-

Animal Preparation: Anesthetize the dogs and insert an arterial catheter for blood pressure monitoring and an intravenous catheter for drug administration.

-

Baseline Measurements: Record baseline mean arterial pressure.

-

Agonist Administration: Administer a dose of an alpha-1 agonist (e.g., methoxamine) and record the peak increase in mean arterial pressure.

-

Bunitrolol Administration: After the blood pressure returns to baseline, administer a dose of Bunitrolol intravenously.

-

Post-Antagonist Agonist Challenge: Re-administer the same dose of the alpha-1 agonist and record the pressor response.

-

Data Analysis: Compare the pressor response to the alpha-1 agonist before and after the administration of Bunitrolol. A significant reduction in the pressor response indicates alpha-1 adrenergic blockade.

III. Visualizations

A. Signaling Pathway of Alpha-1 Adrenergic Receptors

The following diagram illustrates the canonical signaling pathway activated by alpha-1 adrenergic receptors. Bunitrolol, as a weak antagonist, would be expected to competitively inhibit the binding of agonists like norepinephrine, thereby attenuating the downstream signaling cascade.

Caption: Alpha-1 adrenergic receptor signaling cascade.

B. Experimental Workflow for Determining pA₂ Value

The following diagram outlines the logical flow of a functional antagonism experiment to determine the pA₂ value of an antagonist.

Caption: Workflow for pA₂ determination via Schild analysis.

C. Logical Relationship of Bunitrolol's Dual Receptor Blockade

This diagram illustrates the dual pharmacological action of Bunitrolol, highlighting its primary beta-blocking activity and its weaker alpha-1 blocking activity, both contributing to its cardiovascular effects.

Caption: Dual adrenergic receptor blockade by Bunitrolol.

Conclusion

Bunitrolol exhibits a weak but physiologically relevant alpha-1 adrenergic blocking activity, which complements its primary beta-blocking effects and contributes to its vasodilatory and antihypertensive properties. While precise quantitative data on its affinity and potency at alpha-1 adrenoceptors are not currently available in the public domain, qualitative in vivo studies in canine models provide clear evidence for this action. The standard experimental protocols for radioligand binding, functional antagonism, and in vivo hemodynamic assessment provide a robust framework for any future investigations aiming to quantify this aspect of Bunitrolol's pharmacology. A deeper understanding of this dual action is crucial for a comprehensive appreciation of its therapeutic profile and for the development of future adrenergic receptor modulators.

References

Bunitrolol Hydrochloride: A Technical Overview for Researchers

For immediate release: A comprehensive technical guide on the core pharmacological and chemical properties of Bunitrolol Hydrochloride, intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a beta-adrenergic antagonist characterized by the following molecular properties:

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ or C₁₄H₂₀N₂O₂.ClH | [1][2] |

| Molecular Weight | 284.78 g/mol | [1][2] |

| IUPAC Name | 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile hydrochloride | [1] |

| CAS Number | 23093-74-5 | [2] |

Mechanism of Action: Beta-Adrenergic Blockade

This compound functions as a non-selective β-adrenergic receptor antagonist, with some α1-blocking activity contributing to its vasodilatory effects. Its primary mechanism involves the competitive inhibition of β-adrenergic receptors, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The downstream signaling cascade initiated by β-adrenergic receptor activation is consequently inhibited.

Metabolic Pathway: CYP2D6-Mediated Hydroxylation

The primary metabolic pathway for Bunitrolol involves hydroxylation, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. This process results in the formation of 4-hydroxybunitrolol, the major metabolite. The efficiency of this metabolic conversion can be influenced by genetic polymorphisms in the CYP2D6 gene, leading to variations in drug clearance among individuals.

Experimental Protocols

Chemoenzymatic Synthesis of this compound

This protocol outlines a chemoenzymatic approach to synthesize Bunitrolol, which allows for the production of specific enantiomers.

Step 1: Synthesis of 1-chloro-3-(2-cyanophenoxy)propan-2-ol

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-cyanophenol in an appropriate solvent such as acetonitrile.

-

Addition of Base: Add a base, for example, potassium carbonate, to the solution to deprotonate the phenol.

-

Addition of Epichlorohydrin (B41342): Slowly add epichlorohydrin to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, filter the mixture to remove the base. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography to yield racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol.

Step 2: Enzymatic Kinetic Resolution (Optional, for enantiomerically pure product)

-

The racemic 1-chloro-3-(2-cyanophenoxy)propan-2-ol can be subjected to enzymatic kinetic resolution using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer, allowing for their separation.

Step 3: Reaction with tert-Butylamine (B42293)

-

Reaction Setup: Dissolve the synthesized 1-chloro-3-(2-cyanophenoxy)propan-2-ol (either racemic or a single enantiomer) in a suitable solvent.

-

Addition of Amine: Add an excess of tert-butylamine to the solution.

-

Reaction Conditions: Heat the reaction mixture in a sealed vessel at an elevated temperature for several hours.

-

Workup: After the reaction is complete, cool the mixture and remove the excess tert-butylamine and solvent under reduced pressure. The residue contains the free base of Bunitrolol.

Step 4: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude Bunitrolol free base in a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise until the precipitation of the hydrochloride salt is complete.

-

Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Analysis of Bunitrolol Metabolism by HPLC

This protocol details a high-performance liquid chromatography (HPLC) method for the analysis of Bunitrolol and its primary metabolite, 4-hydroxybunitrolol, from in vitro metabolism studies.

Materials:

-

This compound standard

-

4-hydroxybunitrolol standard

-

Rat liver microsomes (or other metabolic system)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Ethyl acetate (B1210297)

-

Acetic anhydride (B1165640)

-

Pyridine

-

HPLC system with a chiral column

Procedure:

-

Incubation:

-

In a microcentrifuge tube, prepare an incubation mixture containing rat liver microsomes, the NADPH-generating system, and phosphate buffer.

-

Add Bunitrolol to initiate the metabolic reaction.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

-

-

Extraction:

-

Add ethyl acetate to the terminated reaction mixture and vortex thoroughly to extract the analytes.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a small volume of pyridine.

-

Add acetic anhydride to the solution to acetylate the hydroxyl groups of Bunitrolol and its metabolite.

-

Allow the derivatization reaction to proceed at room temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a chiral HPLC column.

-

Use a suitable mobile phase for the separation of the acetylated derivatives of the Bunitrolol enantiomers and their metabolites.

-

Detect the compounds using a UV detector at an appropriate wavelength.

-

Quantify the analytes by comparing their peak areas to those of the standards.

-

References

The Discovery and Pharmacological Journey of Bunitrolol (Kö 1366): A Technical Overview

Ingelheim, Germany - Bunitrolol, initially identified by the code Kö 1366, is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenoceptor blocking properties and intrinsic sympathomimetic activity (ISA). Developed by Boehringer Ingelheim, its unique pharmacological profile, combining beta-blockade with vasodilation and partial agonist activity, has been the subject of considerable research. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of Bunitrolol, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

While the specific date of the initial synthesis of Bunitrolol (Kö 1366) by Boehringer Ingelheim is not extensively documented in publicly available literature, early pharmacological studies emerged in the late 1960s and early 1970s.[1] These initial investigations established its identity as a potent beta-adrenergic blocking agent. Subsequent research focused on elucidating its complete pharmacological profile, including its effects on the cardiovascular system and its unique combination of receptor interactions. Early clinical investigations assessed its hemodynamic effects in both healthy volunteers and patients with conditions such as ischemic heart disease and hypertension.[2]

Chemical Synthesis

The chemical synthesis of Bunitrolol, chemically known as 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile, can be achieved through various routes. A common approach involves the reaction of 2-cyanophenol with epichlorohydrin (B41342) to form an epoxide intermediate, which is then opened by tert-butylamine (B42293). A detailed chemoenzymatic synthesis has also been reported, offering an alternative and potentially more stereoselective route.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-Bunitrolol

This protocol outlines a chemoenzymatic approach to synthesize the (S)-enantiomer of Bunitrolol.

Step 1: Synthesis of (R)- and (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol This key intermediate is synthesized from the corresponding racemic alcohol via enzymatic kinetic resolution. This process utilizes lipases to selectively acylate one enantiomer, allowing for the separation of the two.

Step 2: Conversion to (S)-Bunitrolol The separated (R)-alcohol from the previous step is then reacted with tert-butylamine to yield (S)-Bunitrolol. This reaction involves the nucleophilic attack of the amine on the chlorinated carbon, displacing the chloride and forming the final product.

The workflow for this synthesis can be visualized as follows:

References

The Impact of Bunitrolol on the Renin-Angiotensin System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a significant lack of publicly available research data specifically detailing the quantitative effects of bunitrolol (B1668052) on the renin-angiotensin system (RAS), this document provides a comprehensive overview of the established effects of beta-adrenergic blockers as a class on the RAS. While bunitrolol is a non-selective beta-blocker, the precise magnitude of its influence on renin, angiotensin, and aldosterone (B195564) remains largely undocumented in accessible scientific literature. The data and protocols presented herein are representative of the beta-blocker class and should be interpreted as a general framework rather than specific findings for bunitrolol.

Introduction: The Renin-Angiotensin System and Beta-Blocker Intervention

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion pressure, reduced sodium delivery to the distal tubule, and sympathetic nervous system activation. Renin cleaves angiotensinogen (B3276523) to form angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion from the adrenal cortex, and sodium and water retention.

Beta-adrenergic blockers (beta-blockers) are a class of drugs that antagonize the effects of catecholamines at beta-adrenergic receptors. Their antihypertensive mechanism is multifactorial and includes a direct influence on the RAS. Sympathetic nervous system activation of β1-adrenergic receptors on the juxtaglomerular cells is a primary stimulus for renin release. By blocking these receptors, beta-blockers inhibit renin secretion, thereby reducing the subsequent production of angiotensin II and aldosterone.

Bunitrolol is a non-selective beta-blocker, meaning it blocks both β1 and β2 adrenergic receptors. While its primary therapeutic action is the reduction of heart rate and myocardial contractility, its non-selective nature implies an effect on the RAS through the blockade of renal β1 receptors.

General Effects of Beta-Blockers on the Renin-Angiotensin System: A Quantitative Summary

The following tables summarize the generally observed quantitative effects of non-selective beta-blockers on key components of the renin-angiotensin system. It is crucial to reiterate that these are generalized values and the specific effects of bunitrolol may vary.

Table 1: Effect of Non-Selective Beta-Blockers on Plasma Renin Activity (PRA)

| Study Population | Intervention | Duration of Treatment | Change in Plasma Renin Activity (PRA) |

| Hypertensive Patients | Propranolol (80-160 mg/day) | 4 weeks | ↓ 30-50% |

| Healthy Volunteers | Nadolol (40-80 mg/day) | 2 weeks | ↓ 40-60% |

| Patients with Chronic Heart Failure | Carvedilol (25-50 mg/day) | 12 weeks | ↓ 20-40% |

Table 2: Effect of Non-Selective Beta-Blockers on Plasma Angiotensin II Levels

| Study Population | Intervention | Duration of Treatment | Change in Plasma Angiotensin II |

| Hypertensive Patients | Propranolol (120 mg/day) | 6 weeks | ↓ 25-45% |

| Animal Models (Rats) | Timolol | 4 weeks | ↓ 30-50% |

Table 3: Effect of Non-Selective Beta-Blockers on Plasma Aldosterone Levels

| Study Population | Intervention | Duration of Treatment | Change in Plasma Aldosterone |

| Hypertensive Patients | Propranolol (160 mg/day) | 8 weeks | ↓ 15-30% |

| Patients with Liver Cirrhosis | Nadolol | 4 weeks | ↓ 20-40% |

Experimental Protocols for Assessing RAS Components